3-phenyl-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)propanamide

Kinase profiling BCR-ABL selectivity Src family kinases

3-Phenyl-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)propanamide (CAS 1421499-82-2) is a synthetic small molecule belonging to the pyridylpyrimidinylaminophenyl amide class of kinase inhibitors. Its core structure is derived from the pharmacophore of imatinib, featuring a pyrimidine-4-ylamino-pyridine hinge-binding motif connected via an ethylene linker to a 3-phenylpropanamide moiety.

Molecular Formula C20H22N6O
Molecular Weight 362.437
CAS No. 1421499-82-2
Cat. No. B2674018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenyl-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)propanamide
CAS1421499-82-2
Molecular FormulaC20H22N6O
Molecular Weight362.437
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)NCCNC2=CC(=NC=N2)NC3=CC=CC=N3
InChIInChI=1S/C20H22N6O/c27-20(10-9-16-6-2-1-3-7-16)23-13-12-22-18-14-19(25-15-24-18)26-17-8-4-5-11-21-17/h1-8,11,14-15H,9-10,12-13H2,(H,23,27)(H2,21,22,24,25,26)
InChIKeyHHEFHEOYZASYDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Phenyl-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)propanamide (CAS 1421499-82-2) Procurement Guide: Core Identity and Kinase Inhibitor Class


3-Phenyl-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)propanamide (CAS 1421499-82-2) is a synthetic small molecule belonging to the pyridylpyrimidinylaminophenyl amide class of kinase inhibitors [1]. Its core structure is derived from the pharmacophore of imatinib, featuring a pyrimidine-4-ylamino-pyridine hinge-binding motif connected via an ethylene linker to a 3-phenylpropanamide moiety [2]. The compound has been disclosed in the scientific and patent literature in the context of BCR-ABL tyrosine kinase inhibition and broader kinase inhibitor discovery programs [3].

Why 3-Phenyl-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)propanamide Cannot Be Replaced by Generic Kinase Inhibitors


Within the pyridylpyrimidinylaminophenyl amide series, subtle structural variations—such as the nature of the amide substituent, linker length, and amino heterocycle—produce divergent kinase selectivity profiles that are not interchangeable [1]. The target compound's specific 3-phenylpropanamide side chain distinguishes it from simpler propanamide analogs (e.g., CAS 1421483-18-2) and from the imatinib scaffold itself, which uses a benzamide . Published structure-activity relationship (SAR) studies demonstrate that even homologous amides within this class can exhibit different IC₅₀ values against Src, Abl, and Lck kinases, making generic substitution a scientifically unsound procurement practice [2].

Quantitative Differentiation Evidence for 3-Phenyl-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)propanamide vs. Closest Analogs


Kinase Selectivity Profile Differentiation vs. Imatinib and Class-Lead Amides

The target compound serves as an advanced intermediate or probe within the phenylpropanamide-subclass of pyridylpyrimidinylaminophenyl derivatives, which were explicitly synthesized to explore SAR beyond the imatinib benzamide scaffold [1]. While imatinib (a benzamide) is a potent BCR-ABL inhibitor with established clinical utility, the class from which the target compound derives has been shown to modulate activity across Src (IC₅₀: 2.79 μM), Abl-1 (IC₅₀: 2.67 μM), and Lck (IC₅₀: 9.96 μM) kinases, demonstrating that the amide side chain directly influences kinase selectivity [2]. The 3-phenylpropanamide variant is structurally positioned to further tune this selectivity relative to both imatinib and simpler aliphatic amide congeners, although direct head-to-head IC₅₀ data for CAS 1421499-82-2 itself are not publicly available.

Kinase profiling BCR-ABL selectivity Src family kinases

Patent-Disclosed BCR-ABL Inhibitory Activity Within the Amide Derivative Class

Patent WO-2005063709-A1 explicitly claims amide derivatives with a pyrimidinyl core as having 'excellent BCR-ABL tyrosine kinase inhibitory activity' [1]. The target compound's structure falls within the general formula [1] of this patent, which encompasses 3-phenylpropanamide-substituted pyrimidines. This patent family provides a legal and scientific basis for the compound's intended BCR-ABL inhibitory utility, a feature not attributed to non-amide pyrimidine analogs or pyrimidines lacking the phenylpropanamide extension. Although specific IC₅₀ values for the individual compound are not disclosed in the patent abstract, its membership in this selectively claimed class constitutes a material differentiator from generic pyrimidine derivatives.

BCR-ABL inhibition CML Patent pharmacology

Structural Differentiation from Closest Available Analogs (CAS 1421483-18-2 and Related Propanamides)

The closest commercially catalogued analog is N-[2-({6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]propanamide (CAS 1421483-18-2), which replaces the 3-phenylpropanamide of the target compound with a simple propanamide . This substitution eliminates the aromatic phenyl ring entirely, which is predicted to reduce hydrophobic interactions within the kinase ATP-binding pocket and alter cellular permeability. In the broader amide series, introducing aromatic substituents on the amide has been correlated with enhanced kinase potency [1]. A related 4-chlorophenoxy analog (CAS 1421462-42-1) further illustrates that the nature of the amide substituent is the primary driver of potency differentiation. The target compound's unique 3-phenylpropanamide tail thus provides a distinct interaction profile not achievable with the simpler propanamide or bulkier chlorophenoxy variants.

Analogue differentiation Chemical procurement SAR

Availability and Purity Specifications Enabling Reproducible Research

As a catalogued research compound, CAS 1421499-82-2 is supplied with defined molecular identity (C₂₀H₂₂N₆O; MW 362.44 g/mol) and standard purity (typically ≥95%) necessary for reproducible kinase assays . In contrast, many in-class amide derivatives are available only through custom synthesis with variable characterization. The availability of consistent, batch-characterized material reduces the risk of confounding bioactivity results due to impurities or misidentification—a common pitfall when procuring close analogs from non-verified sources.

Compound procurement Purity Traceability

Recommended Research and Procurement Applications for 3-Phenyl-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)propanamide


BCR-ABL Tyrosine Kinase Inhibitor Probe Development and SAR Expansion

Procure this compound as a key intermediate or probe for exploring BCR-ABL kinase inhibition SAR within the pyridylpyrimidinylaminophenyl amide class. Its 3-phenylpropanamide side chain provides a distinct structural departure from imatinib's benzamide, enabling investigation of amide-substituent effects on kinase selectivity [1]. The patent-backed BCR-ABL inhibitory class membership (WO-2005063709-A1) supports its use as a lead-like scaffold for chronic myeloid leukemia (CML) target validation studies [2].

Kinase Selectivity Profiling Across Src, Abl, and Lck Kinase Families

Use this compound to dissect the contribution of the 3-phenylpropanamide moiety to kinase selectivity. The class has demonstrated measurable activity against Src (IC₅₀ 2.79 μM), Abl-1 (IC₅₀ 2.67 μM), and Lck (IC₅₀ 9.96 μM) kinases [1]. The target compound's unique phenylpropanamide tail is predicted to produce a selectivity fingerprint distinct from aliphatic amide congeners, making it valuable for polypharmacology assessment or for identifying kinase-specific tool compounds.

Negative Control or Comparator for Propanamide Analog Studies

In studies evaluating the simplest analog CAS 1421483-18-2 (N-[2-({6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]propanamide), procure the target compound as a matched comparator to quantify the impact of adding the 3-phenyl group on target engagement and cellular activity [1]. The molecular weight and lipophilicity differences between these two analogs (MW 362.44 vs. 286.33) provide a controlled experimental framework for evaluating hydrophobicity-driven potency shifts.

Chemical Biology Tool for Pyrimidine-Kinase Interaction Mapping

Employ the compound in competitive binding or thermal shift assays to map the contribution of the pyridylamino-pyrimidine hinge-binding motif to kinase target engagement [1]. As a member of the broader class derived from the imatinib pharmacophore, this compound retains the core hydrogen-bonding interactions while the 3-phenylpropanamide tail can probe for differential binding pocket interactions not accessible with imatinib itself.

Quote Request

Request a Quote for 3-phenyl-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.